molecular formula C14H16N4O2 B2435417 8-(furan-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2210052-76-7

8-(furan-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No. B2435417
CAS RN: 2210052-76-7
M. Wt: 272.308
InChI Key: VZTKBXGXUABDHF-UHFFFAOYSA-N
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Description

8-(furan-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane (FC-TAO) is a chemical compound that has recently gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a bicyclic azetidine that contains a furan-2-carbonyl and a 1H-1,2,3-triazol-1-yl group. The unique structure of FC-TAO makes it an interesting compound to study, as it has the potential to exhibit a wide range of biological activities.

Scientific Research Applications

Synthesis of Bridged Morpholines

A study details the synthesis of 8-oxa-3-aza-bicyclo[3.2.1]octane derivatives starting from furan compounds. This research demonstrates a practical approach to synthesizing bridged morpholines, showcasing the compound's versatility in organic synthesis (Zaytsev et al., 2016).

Advanced Organic Synthesis Techniques

Research on the synthesis of 2,2,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-6-en-3-ones from furan derivatives highlights the compound's role in the development of advanced organic synthesis techniques. This work underscores the chemical's potential in creating multifunctionalized molecules, crucial for pharmaceutical development and material science (Sendelbach et al., 1999).

Development of Natural Product Syntheses

Another study emphasizes the desymmetrization of ring-closing metathesis leading to 6,8-dioxabicyclo[3.2.1]octanes. This method is pivotal for synthesizing natural product structures, demonstrating the scaffold's utility in accessing complex organic compounds (Burke et al., 1999).

Applications in Medicinal Chemistry

Research into the stereoselective synthesis of highly substituted 8-oxabicyclo[3.2.1]octanes and 2,7-dioxatricyclo[4.2.1.03,8]nonanes reveals potential applications in medicinal chemistry. These compounds are building blocks for bioactive molecules, including antitumor agents and glycosidase inhibitors, showcasing the scaffold's importance in drug discovery and development (Khlevin et al., 2012).

properties

IUPAC Name

furan-2-yl-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c19-14(13-2-1-7-20-13)18-10-3-4-11(18)9-12(8-10)17-6-5-15-16-17/h1-2,5-7,10-12H,3-4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTKBXGXUABDHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC=CO3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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